REACTION_CXSMILES
|
S1C(S)=CC2C=CC=CC1=2.[H-].[Na+].ClC[C:15]([N:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][CH2:19][CH2:18]1)=O.C1C[O:30]CC1>>[NH:17]1[CH2:15][CH2:18][CH2:19][C:20](=[O:30])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:26]1=2 |f:1.2|
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1S)C=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.224 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down to 0° C
|
Type
|
STIRRING
|
Details
|
The formed suspension was stirred for 40 min at 0° C.
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT for 16 h
|
Duration
|
16 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |